Product packaging for 2-Butanethione, 3-methyl-(Cat. No.:CAS No. 17197-53-4)

2-Butanethione, 3-methyl-

Cat. No.: B3048515
CAS No.: 17197-53-4
M. Wt: 102.2 g/mol
InChI Key: DEZOGQOLYFTMTB-UHFFFAOYSA-N
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Description

Context and Significance of Aliphatic Thioketones in Organic Chemistry

Aliphatic thioketones, the sulfur analogues of ketones, are a class of organic compounds characterized by a carbon-sulfur double bond (C=S), known as a thiocarbonyl group. They are generally more reactive than their corresponding ketones due to the poorer orbital overlap of the C(2p)-S(3p) π-bond, which makes the thiocarbonyl group relatively unstable in its monomeric form. mdpi.comthieme-connect.de This inherent instability often leads enolizable aliphatic thioketones to undergo spontaneous dimerization, trimerization, or polymerization. thieme-connect.deuzh.ch

Despite their instability, thioketones are significant in organic chemistry. Their availability and stability are highly dependent on their substitution pattern; bulky steric groups or electronic stabilization can allow for the isolation of monomeric thioketones. thieme-connect.deuzh.ch A key feature of thioketones is their equilibrium with the corresponding enethiol tautomer. mdpi.com This keto-enethiol tautomerism is more favorable towards the enethiol form compared to the keto-enol equilibrium in ketones. mdpi.com The high reactivity of the thiocarbonyl group makes thioketones valuable as synthetic intermediates, particularly in the synthesis of sulfur-containing heterocyclic compounds through reactions like 1,3-dipolar cycloadditions or hetero-Diels-Alder reactions. uzh.chuzh.ch

The synthesis of thioketones is most commonly achieved through the thionation of the corresponding ketones. uzh.ch Reagents such as Lawesson's reagent and hydrogen sulfide (B99878) in the presence of an acid are widely used for this oxygen/sulfur exchange. mdpi.comthieme-connect.deuzh.ch

Historical Overview of Academic Research on 2-Butanethione, 3-methyl-

Academic interest in 2-Butanethione, 3-methyl-, also known as 3-methylbutane-2-thione, has been documented in specialized areas of physical organic chemistry. Early research focused on the fundamental spectroscopic properties of simple aliphatic thioketones. A notable study measured the electronic absorption spectra of 3-methylbutane-2-thione in the gas phase, contributing to the understanding of Rydberg and valence-shell transitions in these molecules. cdnsciencepub.com

More recent research has delved into the nuanced behavior of 2-Butanethione, 3-methyl- in the gas phase, particularly its tautomeric equilibrium. A 2016 study using mass spectrometry provided significant insights into the keto-enethiol equilibria. mdpi.com The research confirmed that for aliphatic thioketones, there is a strong shift in the equilibrium towards the enethiol form compared to their oxygen-containing ketone counterparts. mdpi.com Specifically for 2-Butanethione, 3-methyl-, the presence of the bulky isopropyl substituent was shown to further stabilize the enethiol tautomer. mdpi.com

The synthesis of 2-Butanethione, 3-methyl- for these studies is typically achieved through established thionation methods. The general procedure involves the reaction of its corresponding ketone, 3-Methyl-2-butanone (B44728), with Lawesson's reagent in a solvent like toluene (B28343), followed by purification. mdpi.com

Current Research Landscape and Emerging Directions for 2-Butanethione, 3-methyl- Studies

The current research landscape for aliphatic thioketones, including 2-Butanethione, 3-methyl-, is centered on harnessing their unique reactivity and exploring their tautomeric properties. The demonstrated tendency of 2-Butanethione, 3-methyl- to favor its enethiol form makes it an interesting subject for studies on tautomerism and for use in synthesis where the enethiol is the desired reactive species. mdpi.com

Emerging research directions likely involve the application of 2-Butanethione, 3-methyl- and similar sterically hindered thioketones as building blocks in complex organic synthesis. Their utility in cycloaddition reactions to form novel sulfur-containing heterocycles remains an area of active exploration. uzh.chuzh.ch Furthermore, detailed computational and theoretical studies are being employed to better understand the thermodynamics and kinetics of the thione-enethiol tautomerism, which is crucial for controlling reaction outcomes. mdpi.com The distinct spectroscopic signatures of the thiocarbonyl group also allow for its use as a probe in various chemical environments. mdpi.com

Interactive Data Table: Properties of 2-Butanethione, 3-methyl-

This table summarizes known and predicted properties for 2-Butanethione, 3-methyl-.

PropertyValueSource
Chemical Formula C₅H₁₀SInferred
Molecular Weight 102.20 g/mol Inferred
Appearance Likely a colored liquid or oil uzh.ch
Tautomerism Exists in equilibrium with 3-methylbut-1-ene-2-thiol mdpi.com
Synthesis Thionation of 3-Methyl-2-butanone with Lawesson's reagent mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S B3048515 2-Butanethione, 3-methyl- CAS No. 17197-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-4(2)5(3)6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZOGQOLYFTMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461132
Record name 2-Butanethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17197-53-4
Record name 2-Butanethione, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 Butanethione, 3 Methyl

Advanced Synthetic Approaches to Thioketones with Relevance to 2-Butanethione, 3-methyl-

The synthesis of thioketones, including aliphatic variants like 2-Butanethione, 3-methyl-, has evolved to include a variety of methodologies designed to handle these often transient species.

Strategic Considerations for Target-Specific Synthesis

The primary method for the synthesis of thioketones involves the thionation of the corresponding ketone. For 2-Butanethione, 3-methyl-, the precursor would be 3-methyl-2-butanone (B44728). Several reagents are available for this conversion, with the choice depending on the substrate's stability and the desired reaction conditions.

One of the most common and effective thionating agents is Lawesson's reagent . nih.gov This reagent has been successfully used to convert a wide range of ketones into thioketones. nih.govorganic-chemistry.org The reaction is typically carried out by heating the ketone with Lawesson's reagent in an inert solvent like toluene (B28343). uzh.ch For a relatively simple aliphatic ketone like 3-methyl-2-butanone, this method would be a primary consideration. Microwave-assisted synthesis using Lawesson's reagent has also been shown to be an efficient, solvent-free method for producing thioketones, often with reduced reaction times and high yields. organic-chemistry.orgtandfonline.com

Another classical approach is the use of phosphorus pentasulfide (P₄S₁₀) . thieme-connect.de Similar to Lawesson's reagent, it facilitates the O/S exchange. Additionally, the reaction of ketones with hydrogen sulfide (B99878) (H₂S) in the presence of an acid catalyst is a well-established method, particularly for the synthesis of less hindered aliphatic thioketones. thieme-connect.de

A different strategy involves the reaction of ketimine anions with carbon disulfide. This method generates a four-membered ring intermediate that spontaneously decomposes to form the desired thioketone. thieme-connect.de

Given the likely instability of 2-Butanethione, 3-methyl-, a crucial strategic consideration is its in situ generation and trapping. For instance, α,β-unsaturated thioketones, which are also highly reactive, are often generated and immediately subjected to [4+2] cycloaddition reactions to form stable dimers that serve as a convenient storage form. thieme-connect.de A similar strategy could be employed for 2-Butanethione, 3-methyl-, where it is generated in the presence of a suitable trapping agent to prevent oligomerization.

Reagent/MethodTypical ConditionsApplicability to 2-Butanethione, 3-methyl-
Lawesson's ReagentBoiling toluene or THF nih.govuzh.chHigh
Microwave with Lawesson's ReagentSolvent-free, microwave irradiation organic-chemistry.orgtandfonline.comHigh, potentially faster and more efficient
Phosphorus Pentasulfide (P₄S₁₀)Heating with the ketoneModerate to High
Hydrogen Sulfide (H₂S) / AcidMild conditions to avoid enethiolate formation thieme-connect.deHigh, suitable for aliphatic ketones
Ketimine anion + CS₂In situ generation from the corresponding imine thieme-connect.deModerate, multi-step process

Development of Novel Synthetic Pathways and Methodologies

Recent advancements in synthetic chemistry have introduced novel methods for thioketone synthesis. A notable development is the use of a PSCl₃/H₂O/Et₃N system under solvent-free microwave irradiation, which provides a clean, rapid, and efficient route to various thiocarbonyl compounds, including thioketones. organic-chemistry.org

Furthermore, the synthesis of β-thioketones from enone derivatives and thiols via a thia-Michael addition has been demonstrated, showcasing an atom-economical and metal-free catalytic strategy. acs.org While this produces a different class of thioketone, the underlying principles of C–S bond formation are relevant.

The reaction of elemental sulfur with certain substrates in the presence of a catalyst also represents an alternative pathway. For example, fluoride (B91410) anion has been shown to activate elemental sulfur for the sulfurization of thioketones. mdpi.com

Mechanistic Studies of Chemical Reactions Involving 2-Butanethione, 3-methyl-

The reactivity of the thiocarbonyl group in 2-Butanethione, 3-methyl- is dictated by the nature of the C=S double bond. Compared to the C=O bond in its ketone analog, the C=S bond is longer, weaker, and more polarizable. caltech.edu This results in a significantly higher reactivity for thioketones. thieme-connect.de

Electrophilic and Nucleophilic Reactivity of the Thiocarbonyl Moiety

The thiocarbonyl group exhibits dual reactivity. The carbon atom is electrophilic, while the sulfur atom is nucleophilic.

Nucleophilic Attack on Carbon: Organometallic reagents like organolithiums can attack the electrophilic carbon of the thiocarbonyl group. However, the reaction of thioketones with alkyllithiums is fundamentally different and more complex than the analogous reaction with ketones. While ketones typically undergo addition to the carbonyl carbon, thioketones can yield a variety of products, with simple addition to the C=S carbon being a less significant pathway. acs.orgnih.gov

Electrophilic Attack on Sulfur: The sulfur atom's nucleophilicity makes it susceptible to attack by electrophiles. For instance, reactions with electrophilic carbenes are initiated by the attack of the carbene on the sulfur atom, leading to the formation of thiocarbonyl ylides as intermediates. uzh.chnih.govtandfonline.com These intermediates can then undergo further reactions, such as 1,3-electrocyclization to form thiiranes.

Reactant TypeSite of Attack on ThiocarbonylTypical Intermediate/Product
Nucleophiles (e.g., organolithiums)Electrophilic CarbonComplex mixture, addition is a minor pathway acs.orgnih.gov
Electrophiles (e.g., carbenes)Nucleophilic SulfurThiocarbonyl ylide, leading to thiiranes uzh.chnih.gov
AminesNucleophilic CarbonTetrahedral intermediate rsc.org
BenzenethiolNucleophilic CarbonTetrahedral intermediate rsc.org

Investigation of Radical-Mediated Transformations

Thioketones are excellent spin traps for carbon-centered and other radicals. tandfonline.comacs.org The reaction involves the addition of a radical to the sulfur atom of the C=S bond, forming a new radical adduct. This property has been studied extensively using electron spin resonance (e.s.r.) spectroscopy. tandfonline.com The high affinity of thioketones for radicals makes them potential candidates for mediating free-radical polymerizations. acs.orgrsc.org In the context of 2-Butanethione, 3-methyl-, it would be expected to readily react with photochemically or thermally generated radicals. The reaction of electrochemically generated radical anions of thioketones with alkylating agents has also been investigated. oup.com

Analysis of Cycloaddition Reactions

Cycloaddition reactions are a hallmark of thioketone chemistry, often proceeding much faster than with their carbonyl counterparts. thieme-connect.de Thioketones can participate as either the 2π component or, if conjugated, the 4π component in these reactions.

[3+2] Cycloadditions: Thioketones readily undergo [3+2] cycloaddition reactions with 1,3-dipoles such as diazomethanes. beilstein-journals.org These reactions can proceed through a diradical mechanism and are a versatile method for constructing five-membered heterocyclic rings. For example, the reaction with diazomethane (B1218177) can lead to the formation of 1,3-dithiolanes. uzh.chbeilstein-journals.org

[4+2] Cycloadditions (Diels-Alder Reactions): α,β-Unsaturated thioketones can act as heterodienes in Diels-Alder reactions, reacting with dienophiles to form [4+2] cycloadducts. oup.com Even simple thioketones can sometimes participate as the diene component.

Formal [3+2] Cycloadditions: Ferrocenyl thioketones have been shown to react with donor-acceptor cyclopropanes in the presence of a Lewis acid catalyst to yield tetrahydrothiophene (B86538) derivatives in a formal [3+2] cycloaddition. d-nb.infonih.govbeilstein-journals.org

Other Cycloadditions: A novel approach to synthesizing 2-thiabicyclo[2.1.1]hexane scaffolds involves the cycloaddition of bicyclo[1.1.0]butanes with thioketones under ambient conditions. rsc.org

For 2-Butanethione, 3-methyl-, it would be expected to be a highly reactive dienophile in Diels-Alder reactions and a willing partner in various [3+2] cycloadditions, providing synthetic routes to a variety of sulfur-containing heterocyclic compounds.

Cycloaddition TypeRole of ThioketoneTypical Reaction PartnerProduct
[3+2] Cycloaddition2π componentDiazomethanes beilstein-journals.org1,3-Dithiolanes uzh.chbeilstein-journals.org
[4+2] Cycloaddition (as dienophile)2π componentConjugated dienes thieme-connect.deThia-cyclohexene derivatives
Formal [3+2] Cycloaddition2π componentDonor-acceptor cyclopropanes d-nb.infonih.govTetrahydrothiophenes d-nb.infonih.gov
Reaction with Bicyclobutanes2π componentBicyclo[1.1.0]butanes rsc.org2-Thiabicyclo[2.1.1]hexanes rsc.org

Exploration of Catalytic Reaction Pathways

The exploration of catalytic reaction pathways for 2-Butanethione, 3-methyl-, an aliphatic thioketone, reveals several potential transformations analogous to those of other thioketones and ketones. Catalysis in these reactions is crucial for enhancing reaction rates and directing selectivity.

Catalytic Synthesis: The synthesis of thioketones from their corresponding ketones often employs acid catalysis. The reaction of a ketone with a sulfurizing agent like hydrogen sulfide is promoted by an acid catalyst, such as hydrogen chloride. thieme-connect.de This catalyst facilitates the protonation of the carbonyl group, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by hydrogen sulfide, followed by elimination to yield the thioketone. thieme-connect.de Another catalytic system involves the use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a catalyst for the reaction between a ketone and bis(trimethylsilyl)sulfide, providing the thioketone under mild conditions. thieme-connect.de

Catalytic Reduction: The reduction of the thiocarbonyl group (C=S) in 2-Butanethione, 3-methyl- to its corresponding thiol, 3-methyl-2-butanethiol (B150942), can be achieved through catalytic hydrogenation. This process typically utilizes heterogeneous metal catalysts like Raney nickel, palladium (Pd), or platinum (Pt). chemistrytalk.org The catalyst surface adsorbs both the hydrogen gas and the thioketone, facilitating the addition of hydrogen atoms across the double bond. chemistrytalk.org Raney nickel, in particular, is a highly effective catalyst for the hydrogenation of carbonyl compounds to alcohols. chemistrytalk.org Homogeneous catalysts, such as organometallic ruthenium complexes, have also been developed for the hydrogenation of ketones and aldehydes to their corresponding alcohols. google.comrsc.org The reduction of thioketones to thiols with reagents like sodium borohydride (B1222165) is noted to be significantly faster than the analogous reduction of ketones. thieme-connect.de

Catalytic Oxidation: Catalytic oxidation of thioketones can lead to different products depending on the oxidant and catalyst used. Singlet oxygen, generated photocatalytically, reacts with thioketones to yield the corresponding ketone and sulfine (B13751562) (thioketone S-oxide). thieme-connect.de The reaction is believed to proceed through a zwitterionic peroxythiocarbonyl intermediate. thieme-connect.de Tellurium oxides, which can be used in catalytic amounts, are mild and selective reagents for converting non-enolizable thioketones into ketones. thieme-connect.de Similarly, singlet oxygen generated from the fragmentation of specific hydroperoxy compounds in the presence of a base can effectively transform thioketones into their corresponding ketones in high yields. tandfonline.com

Catalytic Cycloadditions: Thioketones are highly reactive in cycloaddition reactions. While many of these reactions can proceed without a catalyst due to the inherent reactivity of the C=S bond, catalysis can enhance selectivity and efficiency. thieme-connect.dersc.org For instance, Lewis acids like aluminum chloride (AlCl₃) have been used to catalyze the insertion of thioketones into bicyclobutanes. rsc.org Chiral N,N'-dioxide/cobalt(II) complexes have been employed as catalysts for the enantioselective (2+1) cycloaddition of thioketones to synthesize tetrasubstituted thiiranes with high efficiency and stereoselectivity. researchgate.net

Derivatization Strategies for 2-Butanethione, 3-methyl- and its Derivatives

Derivatization is a chemical modification technique used to alter the properties of a compound for a specific purpose. For 2-Butanethione, 3-methyl-, derivatization is primarily aimed at improving its analytical detection or modifying its chemical reactivity for use as a structural probe. greyhoundchrom.comspectroscopyonline.com

The analysis of volatile sulfur compounds like 2-Butanethione, 3-methyl- often presents challenges due to their low concentrations in complex matrices, high reactivity, and sometimes poor chromatographic behavior. unimi.it Derivatization is a key strategy to overcome these issues by converting the analyte into a more easily detectable and separable form. mdpi.comchromatographyonline.com

Goals of Analytical Derivatization:

Improve Volatility: For Gas Chromatography (GC), derivatization can increase the volatility of a compound. chromatographyonline.com

Enhance Detector Response: Introducing a chromophore or fluorophore can significantly improve detection by UV-Vis or fluorescence detectors, respectively. chromatographyonline.com

Improve Separation: Modifying the polarity of an analyte can reduce peak tailing and improve chromatographic resolution. chromatographyonline.com

Increase Sensitivity for Mass Spectrometry (MS): Derivatization can enhance ionization efficiency for MS analysis. spectroscopyonline.com

Common derivatization strategies applicable to thiols (the reduction product of thioketones) and other sulfur compounds, which could be adapted for thioketones, are summarized in the table below. These methods often target the thiol group, which can be formed in situ from the thioketone.

Derivatizing AgentTarget Functional GroupPrinciple of EnhancementAnalytical TechniqueReference
Pentafluorobenzyl bromide (PFBBr)ThiolsIntroduces a fluorinated group for sensitive detection by Electron Capture Detector (ECD) or MS.GC-ECD, GC-MS encyclopedia.pub
Ethyl propiolate (ETP)ThiolsAdds to the thiol group, creating a derivative suitable for GC-MS/MS analysis. It is considered a greener alternative to PFBBr.GC-MS/MS mdpi.comencyclopedia.pub
p-Hydroxymercuribenzoate (pHMB)ThiolsForms a derivative that can be isolated and then analyzed by GC-MS.GC-MS unimi.it
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)CarbonylsReacts with carbonyl groups to form oximes, which are amenable to GC-MS analysis with high sensitivity.GC-MS encyclopedia.pub
Triphenylphosphine (B44618)Elemental SulfurReacts with sulfur to form triphenylphosphine sulfide, a stable derivative detectable by Flame Ionization Detector (FID).GC-FID scispace.com

For 2-Butanethione, 3-methyl-, derivatization with an agent like PFBHA could directly target the thiocarbonyl group. Alternatively, an initial reduction to 3-methyl-2-butanethiol would open up derivatization possibilities with thiol-specific reagents like ETP or PFBBr. mdpi.comencyclopedia.pub

The thiocarbonyl group of 2-Butanethione, 3-methyl- is a versatile functional group for synthesizing a variety of derivatives. These derivatives can serve as probes to study reaction mechanisms or as new molecules with unique structural and electronic properties.

Cycloaddition Reactions: Thioketones are excellent partners in cycloaddition reactions due to the high reactivity of the C=S π-bond. thieme-connect.de

[4+2] Cycloadditions (Diels-Alder Reactions): Thioketones act as potent dienophiles, reacting with conjugated dienes to form stable six-membered heterocyclic adducts. thieme-connect.de

[3+2] Cycloadditions: Aliphatic thioketones react regioselectively with dipolarophiles like diazomethane derivatives to yield five-membered rings such as 2,5-dihydro-1,3,4-thiadiazoles. taylorandfrancis.com Nitrones also undergo [3+2] cycloadditions with various partners, a reaction type that could be applied to thioketones to form different heterocyclic systems. mdpi.comnih.gov

[2+1] Cycloadditions: In the presence of a suitable catalyst, thioketones react with diazo compounds to form thiiranes (three-membered rings containing sulfur). researchgate.net

Sulfurization Reactions: The reaction of thioketones with elemental sulfur, catalyzed by fluoride anions, can produce sulfur-rich heterocycles like 1,2,4,5-tetrathianes. mdpi.com This reaction proceeds through a dithiirane (B14625396) intermediate. mdpi.com

Oxidation to Sulfines: Oxidation of the thioketone with specific oxidizing agents like m-chloroperoxybenzoic acid can yield the corresponding sulfine (thioketone S-oxide). researchgate.net These sulfines are themselves reactive intermediates that can undergo further transformations.

Formation of Vinyl Sulfides: Aliphatic thioketones that have an α-hydrogen can undergo enethiolization. The resulting enethiol can be reacted with various halides to produce α-silyl vinyl sulfides, which can be further modified. rsc.org

The table below summarizes some of the key derivative types that can be synthesized from a thioketone precursor like 2-Butanethione, 3-methyl-.

Reaction TypeReagent/CatalystDerivative ClassSignificanceReference
[4+2] CycloadditionConjugated DieneDihydrothiopyransSynthesis of six-membered sulfur heterocycles. thieme-connect.de
[3+2] CycloadditionDiazomethaneDihydrothiadiazolesSynthesis of five-membered sulfur-nitrogen heterocycles. taylorandfrancis.com
[2+1] CycloadditionDiazo compound / Co(II) catalystThiiranesSynthesis of highly strained, tetrasubstituted three-membered sulfur rings. researchgate.net
SulfurizationElemental Sulfur / Fluoride anionTetrathianesCreation of sulfur-rich heterocyclic structures. mdpi.com
Oxidationm-CPBASulfines (Thioketone S-oxides)Modification of electronic properties; reactive intermediates. researchgate.net
Enethiolization/AlkylationBase / Alkyl HalideVinyl SulfidesFormation of functionalized vinyl sulfides for further synthesis. rsc.org

These derivatization strategies highlight the chemical versatility of 2-Butanethione, 3-methyl-, allowing for its conversion into a wide array of other molecules for both analytical and synthetic purposes.

Spectroscopic Characterization and Structural Elucidation of 2 Butanethione, 3 Methyl

Comprehensive Spectroscopic Investigations

A variety of spectroscopic techniques have been employed to characterize 2-butanethione, 3-methyl-, each providing unique insights into its molecular features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

The thiocarbonyl group (C=S) in 2-butanethione, 3-methyl- acts as a chromophore, giving rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. mdpi.com Unlike their carbonyl analogs, which typically exhibit a weak n → π* transition in the 270-300 nm range, thioketones display a much more intense absorption at longer wavelengths, often in the visible region, which is responsible for their characteristic colors.

The electronic spectrum of aliphatic thioketones is generally characterized by two main absorption bands:

A low-energy, relatively weak band in the visible region (typically around 450-600 nm) attributed to the n → π* transition of the lone pair electrons on the sulfur atom to the antibonding π* orbital of the C=S bond.

A high-energy, much more intense band in the UV region (around 220-300 nm) corresponding to the π → π* transition. cdnsciencepub.com

For 2-butanethione, 3-methyl-, the presence of the thiocarbonyl group allows for its detection and characterization using UV-Vis spectrophotometry. mdpi.com The exact position and intensity of these bands can be influenced by the solvent polarity.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of 2-butanethione, 3-methyl-, the most significant vibrational mode is the stretching of the carbon-sulfur double bond (C=S).

The C=S stretching vibration in simple aliphatic thioketones is typically observed in the region of 1244–1270 cm⁻¹. scispace.com This absorption is generally weaker in intensity compared to the strong C=O stretching band found in the corresponding ketones, which for 3-methyl-2-butanone (B44728) appears around 1715 cm⁻¹. scispace.comlumenlearning.com

The IR spectrum would also display absorptions corresponding to the C-H bonds of the methyl and isopropyl groups. These would include:

C-H stretching: in the 2850-3000 cm⁻¹ region.

C-H bending: around 1370-1470 cm⁻¹.

The presence of the enethiol tautomer, 3-methylbut-1-ene-2-thiol, in equilibrium can be identified by the appearance of a weak S-H stretching band around 2550 cm⁻¹ and a C=C stretching band near 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2-butanethione, 3-methyl-, both ¹H and ¹³C NMR are used to elucidate its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different sets of protons in the molecule. Based on the structure of the thione tautomer, the following resonances would be anticipated, with chemical shifts influenced by the deshielding effect of the adjacent thiocarbonyl group:

A doublet for the six equivalent methyl protons of the isopropyl group.

A septet for the single methine proton of the isopropyl group.

A singlet for the three methyl protons adjacent to the C=S group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The most notable feature in the ¹³C NMR spectrum of 2-butanethione, 3-methyl- is the chemical shift of the thiocarbonyl carbon. The C=S carbon is significantly deshielded and appears at a much lower field (further downfield) compared to a carbonyl carbon in a similar environment. For aliphatic thioketones, the thiocarbonyl carbon resonance can be found in the range of 240-290 ppm. researchgate.net In contrast, the carbonyl carbon of 3-methyl-2-butanone resonates at approximately 210 ppm. researchgate.net The other carbon signals for the methyl and isopropyl groups would appear at higher fields.

The presence of the enethiol tautomer would give rise to additional signals in both the ¹H and ¹³C NMR spectra, corresponding to the vinylic protons and carbons, as well as the S-H proton. mdpi.com In polar solvents, both tautomeric forms can often be detected simultaneously by NMR spectroscopy. mdpi.com

Mass Spectrometry for Molecular Ion Characterization and Electron-Impact Induced Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 2-butanethione, 3-methyl-, the molecular ion peak ([M]⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

Electron-impact (EI) mass spectrometry of thioketones leads to characteristic fragmentation pathways. The fragmentation of 2-butanethione, 3-methyl- is influenced by the presence of the thiocarbonyl group and the alkyl substituents. Key fragmentation processes include:

Alpha-cleavage: The cleavage of the bond adjacent to the thiocarbonyl group is a common fragmentation pathway for ketones and thioketones. This can result in the loss of a methyl radical (•CH₃) or an isopropyl radical (•CH(CH₃)₂).

McLafferty rearrangement: This rearrangement can occur if a gamma-hydrogen is available, leading to the elimination of a neutral alkene molecule.

The mass spectrum of 2-butanethione, 3-methyl- shows a molecular ion peak and several key fragment ions that are indicative of its structure. These fragmentation patterns are also crucial for distinguishing it from its enethiol tautomer and for studying their equilibrium in the gas phase. mdpi.com

A comparison of the mass spectral data for 3-methyl-2-butanone and 3-methyl-2-butanethione highlights the influence of the heteroatom on fragmentation.

Table 1: Relevant Mass Spectral Data for 3-Methyl-2-butanone and 3-Methyl-2-butanethione

Compound M⁺ (M-XH)⁺ (M-XH₂)⁺ (M-CHR₂R₃)⁺ 100(M-XH)⁺ / (M-CHR₂R₃)⁺
3-Methyl-2-butanone 133 - - 613 0.0

Data sourced from a 2005 study on tautomeric equilibria. mdpi.com

Tautomeric Equilibrium Analysis: Thione-Enethiol Isomerism of 2-Butanethione, 3-methyl-

2-Butanethione, 3-methyl- exists in a dynamic equilibrium with its tautomeric form, 3-methylbut-1-ene-2-thiol. This type of tautomerism, known as thione-enethiol isomerism, is analogous to the more common keto-enol tautomerism.

The equilibrium between the two forms is influenced by several factors, including the structure of the compound and the solvent. In general, the exchange of the oxygen atom in a ketone for a sulfur atom to form a thioketone tends to shift the equilibrium more towards the unsaturated tautomer (the enethiol). mdpi.com

Experimental Determination of Tautomeric Ratios and Equilibrium Positions

The relative amounts of the thione and enethiol tautomers at equilibrium can be determined experimentally using various spectroscopic methods, most notably mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. mdpi.com

Mass Spectrometry: As the tautomers have the same molecular weight, they cannot be distinguished by their molecular ion peak alone. However, their different structures lead to distinct fragmentation patterns. By analyzing the relative abundances of specific fragment ions that are characteristic of each tautomer, the ratio of the tautomers in the gas phase can be estimated. For instance, the loss of a hydrogen sulfide (B99878) radical (•SH) or a hydrogen sulfide molecule (H₂S) from the molecular ion can be indicative of the enethiol form. The ratio of the abundances of these fragments to those characteristic of the thione form can provide a measure of the equilibrium position. mdpi.com The data presented in Table 1, specifically the ratio of fragment ions, indicates a significant presence of the enethiol tautomer for 3-methyl-2-butanethione in the gas phase, in contrast to its oxygen analog where the enol form is negligible under these conditions. mdpi.com

NMR Spectroscopy: In solution, NMR spectroscopy is a powerful tool for quantifying tautomeric mixtures. mdpi.com The thione and enethiol forms have distinct sets of proton and carbon signals. By integrating the signals corresponding to each tautomer in the ¹H NMR spectrum, their relative concentrations can be determined. The interconversion between the tautomers is often slow enough on the NMR timescale to allow for the observation of separate signals for each species. mdpi.com The choice of solvent can significantly impact the position of the equilibrium, with polar solvents often favoring one tautomer over the other.

Influence of Steric and Electronic Substituent Effects on Tautomeric Preferences

The position of the tautomeric equilibrium in aliphatic thioketones is significantly dictated by the steric and electronic nature of the substituents adjacent to the thiocarbonyl group. conicet.gov.ar In the case of 2-Butanethione, 3-methyl-, the molecule possesses a methyl group and an isopropyl group attached to the C=S functional group.

Steric hindrance plays a crucial role in determining tautomeric preference. An increase in the steric bulk of substituents on the α-carbon tends to shift the equilibrium toward the enethiol form. conicet.gov.ar This shift alleviates the steric strain present in the sp²-hybridized thione tautomer. Comparing a series of aliphatic thioketones, it is evident that as the size of the alkyl substituent increases, so does the propensity for enethiolization. This trend is observed when comparing propanethione, 3-methyl-2-butanethione, and the more sterically hindered 2,4-dimethyl-3-pentanethione. mdpi.com The larger substituents create more significant steric repulsion in the thione form, making the enethiol tautomer, 3-methyl-2-butene-2-thiol, a more favorable alternative. mdpi.com

Electronically, the substitution of oxygen in a ketone with a larger sulfur atom in a thioketone inherently favors the enethiol tautomer more than the corresponding enol form is favored for the ketone. conicet.gov.armdpi.com This is attributed to the greater polarizability of the thiocarbonyl group and the reduced efficacy of C-S π-bonding compared to C-O π-bonding, which outweighs the higher electronegativity of oxygen. conicet.gov.ar Mass spectrometry data can be used to infer the relative stability of the tautomers in the gas phase, where a higher abundance of fragments corresponding to the enethiol form indicates a shift in the equilibrium.

Table 1: Influence of Alkyl Substituent Size on Thione-Enethiol Tautomeric Equilibrium in the Gas Phase

CompoundAlkyl SubstituentsRelative Abundance Ratio [(M-SH)⁺ / (M-Alkyl)⁺]¹Inferred Enethiol Preference
PropanothioneMethyl, Methyl12.4Moderate
2-Butanethione, 3-methyl-Methyl, Isopropyl61.1High
2,4-Dimethyl-3-pentanethioneIsopropyl, Isopropyl153.6Very High

¹Data derived from mass spectrometry fragmentation patterns, where (M-SH)⁺ is characteristic of the enethiol tautomer and (M-Alkyl)⁺ is characteristic of the thione tautomer. A higher ratio suggests a greater proportion of the enethiol form in the gas-phase equilibrium.

Solvent Effects on Thione-Enethiol Tautomeric Ratios in Solution

The tautomeric equilibrium of thioketones is sensitive to the surrounding solvent environment. researchgate.net Solvents can influence the relative stabilities of the thione and enethiol forms through nonspecific continuum effects (like polarity) and specific solute-solvent interactions (like hydrogen bonding). numberanalytics.com

Table 2: Expected Qualitative Effect of Solvent Polarity on Thione-Enethiol Equilibrium

Solvent TypeDominant InteractionExpected Shift in Equilibrium
Non-polar (e.g., Hexane)van der Waals forcesEquilibrium is primarily governed by intramolecular steric/electronic effects.
Polar Aprotic (e.g., Acetone)Dipole-dipole interactionsCan stabilize the polar thione tautomer.
Polar Protic (e.g., Ethanol)Hydrogen bondingCan stabilize both tautomers, potentially favoring the enethiol via H-bond donation from its SH group.

Conformational Analysis and Stereochemical Considerations

The stereochemical nature of 2-Butanethione, 3-methyl- is largely defined by the rotation around the C2-C3 single bond, which connects the thiocarbonyl carbon to the isopropyl group. A conformational analysis, similar to that of 2-methylbutane, can be performed by considering the Newman projections along this C2-C3 bond.

The different rotational isomers (rotamers) will have varying energies due to steric interactions between the substituents on the C2 (the thiocarbonyl group and a methyl group) and C3 (two methyl groups and a hydrogen). The most significant interactions are the gauche and eclipsed interactions. Gauche interactions occur when large groups are separated by a dihedral angle of 60°, while eclipsed interactions (dihedral angle of 0°) are more sterically demanding and thus higher in energy.

The most stable conformation is expected to be a staggered arrangement that minimizes the steric repulsion between the bulkiest groups. Specifically, the anti-conformation, where the C2-methyl group is 180° away from one of the C3-methyl groups, would be highly favored. The least stable conformation would be an eclipsed arrangement where the large thiocarbonyl group is eclipsed with a methyl group from the isopropyl moiety. The rotational barrier is the energy difference between the most stable and least stable conformations. While specific energy values for 2-butanethione, 3-methyl- require detailed computational studies, the principles of steric hindrance provide a clear qualitative picture.

Table 4: Summary of Key Steric Interactions in C2-C3 Rotamers

Conformation TypeDihedral Angle (CH₃-C₂-C₃-CH₃)Key Steric InteractionsRelative Energy
Staggered (Anti-like)~180°Gauche: C=S / CH₃; CH₃ / CH₃Low
Staggered (Gauche)~60°Gauche: C=S / CH₃; CH₃ / CH₃; C=S / CH₃Intermediate
EclipsedEclipsed: CH₃ / CH₃; C=S / HHigh
Eclipsed (Syn-periplanar)~120°Eclipsed: C=S / CH₃; CH₃ / HHighest

Computational Chemistry and Theoretical Modeling of 2 Butanethione, 3 Methyl

Application of Quantum Chemical Methodologies

Quantum chemical methods are powerful tools for investigating the properties of molecules at the electronic level. For 2-Butanethione, 3-methyl-, a range of these methodologies, from highly accurate ab initio calculations to computationally efficient semi-empirical methods, have been employed to predict its behavior and characteristics.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the electronic structure and predicting spectroscopic parameters. Studies on 3-methylbutane-2-thione have utilized ab initio methods to assign electronic absorption spectra observed in the gas phase. researchgate.net

For these calculations, a minimal basis set, such as STO-3G, is often employed to optimize the ground state geometries of the molecule. researchgate.net This process involves sequentially optimizing the most important bond angles and lengths to find the most stable molecular conformation. researchgate.net With the aid of these calculations, transitions observed in the quartz ultraviolet region can be assigned. For 3-methylbutane-2-thione, a strong, broad band is assigned to the π → π* transition, while several weaker and narrower bands are attributed to Rydberg transitions originating from the non-bonding electrons on the sulfur atom, specifically the n → 4s and n → 4p transitions. researchgate.net

Table 1: Predicted Electronic Transitions for 3-methylbutane-2-thione

Transition Predicted Wavelength (nm)
n → 4s ~222
n → 4p Not specified

Note: This table is based on data for assigning observed spectral bands with the aid of ab initio calculations. researchgate.net

Density Functional Theory (DFT) has become a dominant tool in computational chemistry for calculating the electronic structure of molecules. nanomedicine-rj.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying the geometry, electronic properties, and reactivity of molecules like 2-Butanethione, 3-methyl-. nanomedicine-rj.com Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-311++G(d,p) to perform these calculations. irjweb.comnih.gov

DFT calculations are used to obtain optimized molecular geometries by finding the minimum energy structure. researchgate.net From this optimized geometry, a variety of electronic properties and reactivity descriptors can be calculated. These descriptors provide insight into the chemical behavior of the molecule. irjweb.comjelsciences.com

Key electronic properties and reactivity descriptors predicted by DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

Global Reactivity Descriptors: Parameters such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) are calculated from ionization potential and electron affinity, which are in turn related to HOMO and LUMO energies. researchgate.netjelsciences.comresearchgate.net A high electrophilicity value suggests a molecule is a strong electrophile, while a low value indicates it is more likely to act as a nucleophile. irjweb.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, indicating sites that are susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Properties and Descriptors Obtainable from DFT Calculations

Property/Descriptor Significance
Optimized Molecular Geometry Predicts bond lengths and angles of the most stable conformation. researchgate.net
HOMO-LUMO Energy Gap (ΔE) Reflects chemical reactivity and kinetic stability. irjweb.com
Chemical Potential (μ) Measures the escaping tendency of an electron from an equilibrium system. researchgate.net
Chemical Hardness (η) Measures the resistance to change in electron distribution. researchgate.net
Electrophilicity Index (ω) Quantifies the ability of a molecule to accept electrons. irjweb.com

Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT methods, making them highly suitable for screening large molecules or studying complex systems. numberanalytics.com These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, particularly by neglecting certain two-electron integrals. numberanalytics.comscience.gov Common methods include AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap). science.gov

For thioketones like 2-Butanethione, 3-methyl-, semi-empirical calculations have proven valuable. The AM1 method, for instance, has been successfully used to calculate the heats of tautomerization between the thione and enethiol forms. unlp.edu.ar The results from these calculations show a good correlation with experimental findings from mass spectrometry, supporting the influence of substituent size on the tautomeric equilibrium. unlp.edu.ar Specifically, as the size of the substituent group increases, the equilibrium tends to shift more towards the enethiol form. unlp.edu.ar These methods are particularly useful because they are parameterized to reproduce experimental data like heats of formation. science.govunlp.edu.ar

Table 3: Calculated Heats of Formation Difference for the Enethiol-Thioketone Transformation using AM1

Compound Δ(ΔHf) (Enethiol - Thioketone) (kcal/mol)
Propanethione 8.8
3-Methyl-2-butanethione 3.9

Source: Data derived from a study on enol and enethiol occurrence in thioketones. unlp.edu.ar

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Reactivity Predictions

Theoretical Investigations of Tautomeric Equilibria and Energy Barriers

2-Butanethione, 3-methyl- can exist in a tautomeric equilibrium between its thioketone form and its enethiol form (3-methylbut-1-ene-2-thiol). Theoretical calculations are indispensable for quantifying the relative stabilities of these tautomers and for understanding the kinetics of their interconversion.

Computational methods can predict the relative energies and thermodynamic stabilities of tautomers in the gas phase and in solution. orientjchem.org For thioketones, there is a pronounced tendency to shift the tautomeric equilibrium towards the enethiol form compared to the enol form in their ketone counterparts. unlp.edu.ar

Semi-empirical calculations, such as the AM1 method, have been used to determine the heats of formation for both the thioketone and enethiol tautomers of 2-Butanethione, 3-methyl-. unlp.edu.ar These calculations indicate that the energy required to form the enethiol tautomer is relatively low. unlp.edu.ar The difference in the heats of formation (Δ(ΔHf)) between the enethiol and thioketone forms provides a measure of their relative thermodynamic stability. A smaller positive or a negative value suggests a greater stability of the enethiol form. As shown in Table 3, the value for 3-methyl-2-butanethione (3.9 kcal/mol) is significantly lower than that for the smaller propanethione (8.8 kcal/mol), indicating a greater propensity to exist in the enethiol form. unlp.edu.ar

Beyond thermodynamic stability, understanding the kinetics of tautomerization requires the characterization of the transition state (TS) that connects the two tautomers. The energy of this transition state determines the activation energy, or kinetic barrier, for the interconversion. orientjchem.org

The activation energy (Ea) is calculated as the energy difference between the transition state and the ground state of the reactant tautomer. Computational studies on analogous systems have shown that these kinetic barriers can be significant. For example, calculations on other tautomeric systems indicate that uncatalyzed intramolecular proton transfers can have activation energies of approximately 30-50 kcal/mol. science.govorientjchem.org The presence of a catalyst, such as a water molecule, can significantly lower this barrier. researchgate.net Characterizing this barrier is crucial for understanding whether the tautomers can readily interconvert under specific conditions. numberanalytics.com

Calculation of Relative Energies and Thermodynamic Stability of Tautomers

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are a powerful tool for tracing the intricate pathways of chemical reactions. By modeling the interactions between molecules at an atomic level, it is possible to map out the energetic landscapes that govern chemical transformations, providing a detailed understanding of reaction mechanisms.

A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. longdom.org It serves as a multi-dimensional map that illustrates the energy changes associated with variations in bond lengths and angles. longdom.org By exploring the PES, chemists can identify stable molecules (local minima), transition states (saddle points), and the lowest-energy paths connecting them, which correspond to the most probable reaction pathways. longdom.org

For thioketones like 2-Butanethione, 3-methyl-, a significant reaction pathway to analyze is the tautomerization to its enethiol form, 3-methylbut-1-ene-2-thiol. Computational studies, in conjunction with experimental methods like mass spectrometry, have investigated this equilibrium. mdpi.com The analysis of mass spectral data for 3-methyl-2-butanethione indicates a noticeable equilibrium shift towards the enethiol tautomer. mdpi.com This tendency is a general characteristic for thioketones, where the equilibrium is more shifted towards the enethiol form compared to the enol form for their ketone counterparts. mdpi.com The size of the substituent groups on the thioketone can also influence the position of this equilibrium. mdpi.com

Reaction pathway analysis via PES mapping involves several key steps:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Tracing the path from the transition state down to the corresponding reactants and products to confirm that the correct pathway has been identified.

Contour maps are often used to visualize the PES, plotting energy as a function of key geometrical parameters like dihedral angles. researchgate.net These maps reveal the low-energy regions and the barriers between them, providing a clear picture of the reaction landscape. researchgate.net

Once a reaction pathway has been mapped on the potential energy surface, computational methods can be used to derive crucial kinetic and thermochemical data. These parameters are essential for understanding reaction rates and equilibria.

Thermochemical Parameters: Thermochemical properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for reactants, products, and transition states. The differences in these values between points on the PES define the thermodynamics of the reaction. For example, the keto-enol tautomerism in many ketones and thioketones can be quantified by the calculated energy difference between the two forms. mdpi.com High-level quantum chemical calculations, such as the CCSD(T) method, are often employed to obtain accurate thermochemical data. nih.gov

Below is a table illustrating the type of kinetic data that can be derived from computational studies, based on findings for analogous compounds. nih.gov

Reaction PathwayRate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
H-abstraction from S-H groupData not available for target; illustrative value
H-abstraction from C-H groupData not available for target; illustrative value
Radical addition to the C=S bondData not available for target; illustrative value
Overall Reaction Rate Illustrative Sum

This table is for illustrative purposes to show the type of data generated. Specific values for 2-Butanethione, 3-methyl- would require dedicated computational studies.

These calculated parameters are vital for atmospheric chemistry models and for understanding the combustion and degradation pathways of organic sulfur compounds. nih.govnih.gov

Potential Energy Surface Mapping and Reaction Pathway Analysis

Prediction of Spectroscopic Properties through Computational Models

Computational spectroscopy is a field that predicts the spectra of molecules, providing a powerful complement to experimental measurements. unibo.it By simulating the interaction of molecules with electromagnetic radiation, these methods can help in the identification and characterization of compounds, including transient or unstable species.

The prediction of spectroscopic properties typically involves Density Functional Theory (DFT) calculations. mdpi.com For a given molecule, the electronic structure is first calculated, and from this, various properties can be derived.

Mass Spectrometry: While mass spectrometry measures the mass-to-charge ratio of ions, computational analysis can help interpret the fragmentation patterns. The mass spectra of thioketones can provide valuable information regarding keto-enol (or thione-enethiol) equilibria in the gas phase. mdpi.com Specific fragmentation assignments can be used to characterize and quantify the co-existing tautomers. mdpi.com For 3-methyl-2-butanethione, analysis of its mass spectrum has been used to demonstrate the significant presence of the enethiol form. mdpi.com

Vibrational Spectroscopy (IR and Raman): Computational models can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. mdpi.com These calculations help in assigning experimental bands to specific molecular vibrations, such as C=S stretches, C-H bends, or other characteristic modes. This is particularly useful for distinguishing between isomers or tautomers, as they will have distinct predicted spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical models can calculate NMR chemical shifts and spin-spin coupling constants. mdpi.com These predictions are highly valuable for structure elucidation. By comparing the computed NMR parameters with experimental data, the precise structure of a synthesized or isolated compound can be confirmed. Scaling procedures are often applied to the calculated values to improve the agreement with experimental results. mdpi.com

The table below summarizes the types of spectroscopic data that can be predicted using computational models.

Spectroscopic TechniquePredicted ParametersApplication for 2-Butanethione, 3-methyl-
Mass SpectrometryFragmentation pathways, Ion stabilitiesElucidating thione-enethiol tautomerism. mdpi.com
Infrared (IR)Vibrational frequencies, IntensitiesIdentifying functional groups (e.g., C=S vs. S-H) and distinguishing tautomers.
RamanVibrational frequencies, IntensitiesComplementary to IR for structural analysis.
NMR (¹H, ¹³C)Chemical shifts (δ), Spin-spin coupling constants (J)Confirming molecular structure and connectivity.

The accuracy of these predictions has advanced significantly, with modern computational methods often providing results that are in excellent agreement with experimental data, making them an indispensable tool in modern chemical research. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2-Butanethione, 3-methyl- in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is a robust approach for separating and identifying volatile sulfur-containing compounds like 2-butanethione derivatives. Column selection (e.g., polar capillary columns) optimizes resolution, while electron ionization (EI) mass spectra provide fragmentation patterns for structural confirmation. Internal standards (e.g., deuterated analogs) improve quantification accuracy . For spectral validation, cross-reference data with the EPA/NIH Mass Spectral Database, which includes thiophene and thione analogs .

Q. How can researchers ensure the stability of 2-Butanethione, 3-methyl- during storage and handling?

  • Methodological Answer : Stability studies should assess degradation under varying temperatures, light exposure, and solvent systems. Store the compound in amber vials at –20°C under inert gas (e.g., argon) to minimize oxidation. Periodic analysis via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) monitors structural integrity. NIST’s thermodynamic data (e.g., bond dissociation energies) can predict reactivity under specific conditions .

Q. What synthetic routes are documented for 3-methyl-substituted thione derivatives?

  • Methodological Answer : Thione synthesis often involves thionation of ketones using reagents like Lawesson’s reagent or phosphorus pentasulfide. For 3-methyl-substituted analogs, optimize reaction conditions (temperature, solvent polarity) to minimize side products. Dimerization protocols for structurally similar thiophene dioxides (e.g., 3-methylthiophene derivatives) provide insights into controlling regioselectivity .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in spectral assignments for 2-Butanethione, 3-methyl-?

  • Methodological Answer : Density functional theory (DFT) calculations predict vibrational frequencies (FTIR), NMR chemical shifts, and mass fragmentation patterns. Compare computed spectra with experimental data to validate assignments. For example, discrepancies in EI-MS fragment ion abundances (e.g., m/z 98 for C₅H₆S derivatives) can be modeled using software like Gaussian or ORCA .

Q. What experimental designs address the challenges of studying tautomerism in 2-Butanethione, 3-methyl-?

  • Methodological Answer : Variable-temperature NMR and UV-Vis spectroscopy track tautomeric equilibria (e.g., thione-enethiol shifts). Solvent polarity adjustments (e.g., DMSO vs. hexane) alter equilibrium constants. Advanced methods like cryogenic X-ray crystallography or matrix isolation FTIR capture transient tautomers. Reference studies on methylacetylacetone tautomerism for methodological frameworks .

Q. How do steric and electronic effects influence the reactivity of 2-Butanethione, 3-methyl- in cycloaddition reactions?

  • Methodological Answer : Perform kinetic studies under controlled conditions (e.g., Diels-Alder reactions with dienes of varying electron density). Steric hindrance from the 3-methyl group may reduce reaction rates, which can be quantified via Arrhenius plots. Compare with cycloaddition data for 3-methylthiophene dioxides to isolate electronic vs. steric contributions .

Data Interpretation and Contradictions

Q. How should researchers reconcile conflicting reports on the volatility of 2-Butanethione, 3-methyl-?

  • Methodological Answer : Discrepancies may arise from differences in sample purity or analytical conditions. Use dynamic headspace GC-MS to measure vapor pressure under standardized temperatures. Cross-validate with NIST’s vapor pressure databases for structurally related compounds (e.g., 3-methyl-2-butanone) .

Q. What strategies validate the identification of trace 2-Butanethione, 3-methyl- in environmental samples?

  • Methodological Answer : Employ tandem MS (MS/MS) for enhanced specificity in complex matrices. Spike recovery experiments with isotopically labeled standards (e.g., ¹³C-labeled analogs) quantify matrix interference. Compare retention indices and spectral libraries from EPA/NIH and NIST to reduce false positives .

Methodological Resources

  • Spectral Data : EPA/NIH Mass Spectral Database (thiophene/thione analogs) ; NIST Chemistry WebBook (thermodynamic/spectral properties) .
  • Synthetic Protocols : Cycloaddition and dimerization procedures for thiophene derivatives .
  • Analytical Validation : GC-MS parameters for volatile sulfur compounds ; DFT computational workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.